Cas no 874397-60-1 (7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties
Names and Identifiers
-
- 7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
- 874397-60-1
- F1845-0448
- 7-methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-methyl-2-(2-morpholin-4-ylethyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
- AKOS002274854
- AKOS016311613
-
- Inchi: 1S/C23H23N3O4/c1-15-4-5-18-17(13-15)21(27)19-20(16-3-2-6-24-14-16)26(23(28)22(19)30-18)8-7-25-9-11-29-12-10-25/h2-6,13-14,20H,7-12H2,1H3
- InChI Key: PMFHTWBNSFOBJP-UHFFFAOYSA-N
- SMILES: O1C2C=CC(C)=CC=2C(C2=C1C(N(CCN1CCOCC1)C2C1C=NC=CC=1)=O)=O
Computed Properties
- Exact Mass: 405.16885622g/mol
- Monoisotopic Mass: 405.16885622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 717
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 72Ų
7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1845-0448-2μmol |
7-methyl-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874397-60-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1845-0448-5μmol |
7-methyl-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874397-60-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1845-0448-10μmol |
7-methyl-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874397-60-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1845-0448-20μmol |
7-methyl-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874397-60-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1845-0448-1mg |
7-methyl-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874397-60-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1845-0448-2mg |
7-methyl-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874397-60-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1845-0448-3mg |
7-methyl-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874397-60-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1845-0448-4mg |
7-methyl-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874397-60-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1845-0448-5mg |
7-methyl-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874397-60-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1845-0448-10mg |
7-methyl-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874397-60-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
Introduction to Compound with CAS No. 874397-60-1 and Product Name: 7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione
Compound with the CAS number 874397-60-1 and the product name 7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The unique structural features of this compound, including its fused ring system and functional groups, make it a promising candidate for further investigation in various therapeutic areas.
The molecular structure of 7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione incorporates several key elements that contribute to its biological activity. The presence of a morpholine moiety at the 2-position and a pyridine group at the 1-position enhances its interactions with biological targets. These functional groups are known to improve solubility and binding affinity, which are critical factors in the design of effective pharmaceutical agents.
Recent research has highlighted the importance of chromeno[2,3-cpyrrole] scaffolds in medicinal chemistry. These fused heterocycles have shown promise in various biological assays due to their ability to modulate enzyme activity and receptor binding. The specific arrangement of atoms in 7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione suggests that it may exhibit unique pharmacological properties compared to other compounds in the same class.
In vitro studies have begun to explore the potential of this compound as an inhibitor of various enzymes and receptors relevant to human health. Preliminary data indicate that it may interfere with pathways involved in inflammation and cancer progression. The methyl group at the 7-position and the ethyl chain extending from the morpholine ring contribute to the compound's overall shape and electronic properties, which could influence its binding interactions.
The synthesis of 7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advances in catalytic methods have allowed for more efficient synthesis routes, reducing the environmental impact and cost associated with producing this compound.
One of the most exciting aspects of this compound is its potential for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can explore a wide range of biological activities. This flexibility makes it an attractive platform for structure-based drug design efforts aimed at developing novel therapeutics.
The field of medicinal chemistry is rapidly evolving, with new computational tools and high-throughput screening methods enabling faster discovery processes. The use of virtual screening techniques has allowed researchers to predict potential biological activities before conducting expensive wet-lab experiments. This approach has already proven successful in identifying lead compounds for further optimization.
Future studies on 7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-y l)-1H,2H,3H ,9 H -chromeno [ 2 , 3 -cpyrrole ] - 3 , 9 -dione will focus on understanding its mechanism of action in greater detail. Investigating how it interacts with target proteins at a molecular level will provide insights into its therapeutic potential. Additionally , preclinical studies will be essential to assess its safety profile and efficacy in animal models before considering human trials.
The development of new pharmaceuticals is a complex process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing compounds with desired properties , while biologists provide insights into their biological functions . Pharmacologists then work to translate these findings into effective treatments for patients worldwide .
As research continues , compounds like 7-methyl - 2 - 2 -( morpholin - 4 - yl ) ethyl - 1 - ( pyridin - 3 - yl ) - 1 H , 2 H , 3 H , 9 H - chromeno [ 2 , 3 - cpyrrole ] - 3 , 9 - dione will continue to emerge as promising candidates for treating various diseases . Their unique structural features offer opportunities for innovation that could lead to breakthroughs in medicine . By leveraging advances in synthetic chemistry , computational biology , and drug discovery technologies , scientists are paving the way for safer , more effective treatments for patients around the globe .
874397-60-1 (7-methyl-2-2-(morpholin-4-yl)ethyl-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)